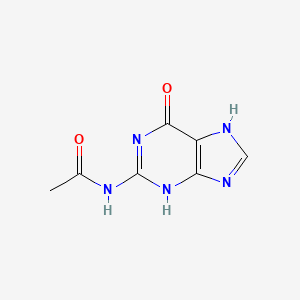

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide

Description

BenchChem offers high-quality N-(6-oxo-3,7-dihydropurin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-oxo-3,7-dihydropurin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSMRDDXWJSGMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)C2=C(N1)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)C2=C(N1)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to N-(6-oxo-3,7-dihydropurin-2-yl)acetamide (CAS 19962-37-9) for Researchers and Drug Development Professionals

Executive Summary

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide, also widely known as N2-Acetylguanine, is a critical purine derivative that serves as a fundamental building block in medicinal chemistry and biochemical research. Its structural framework, featuring a guanine core with an N2-acetyl modification, offers a unique combination of hydrogen bonding capabilities and synthetic versatility. This guide provides an in-depth exploration of its physicochemical properties, a detailed methodology for its synthesis and purification, comprehensive analytical characterization techniques, and a discussion of its significant applications in the development of novel therapeutics and research tools. The protocols and data presented herein are synthesized from authoritative sources to provide researchers and drug development professionals with a reliable and practical resource.

Introduction and Nomenclature

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide is a synthetic derivative of guanine, one of the five primary nucleobases. The introduction of an acetyl group at the 2-amino position modifies the electronic and steric properties of the purine ring, making it a valuable intermediate for further chemical elaboration. This modification can serve as a protective group in nucleoside synthesis or as a permanent structural feature to modulate target binding affinity.

The compound exists in tautomeric forms, primarily the N-(6-oxo-3,7-dihydropurin-2-yl)acetamide (lactam) and N-(6-hydroxy-7H-purin-2-yl)acetamide (lactim) forms. For clarity and consistency with IUPAC naming conventions, this guide will primarily use the "oxo" nomenclature.[1][2]

| Identifier | Value |

| CAS Number | 19962-37-9[2][3] |

| IUPAC Name | N-(6-oxo-1,7-dihydropurin-2-yl)acetamide[2] |

| Synonyms | 2-Acetamido-6-hydroxypurine, N2-Acetylguanine, N-Acetylguanine[2][4] |

| Molecular Formula | C7H7N5O2[1][3][5] |

| InChIKey | MXSMRDDXWJSGMC-UHFFFAOYSA-N[1][2][3] |

| Canonical SMILES | CC(=O)NC1=NC2=C(C(=O)N1)NC=N2[2] |

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective handling, storage, and application in experimental workflows.

| Property | Value | Source(s) |

| Molecular Weight | 193.17 g/mol | [4] |

| Appearance | White to off-white or pale yellow crystalline solid/powder | [3][4] |

| Melting Point | 160-165 °C | |

| Solubility | Sparingly soluble in water; Moderately soluble in DMSO, ethanol, methanol | |

| Storage Conditions | Store at 2-8°C or in a freezer, in a tightly sealed container away from moisture | [4] |

| Purity (Commercial) | Typically available as ≥95% | [6] |

Synthesis and Purification

The reliable synthesis of N-(6-oxo-3,7-dihydropurin-2-yl)acetamide is fundamental for its use in subsequent research. The most direct and common approach is the selective N-acetylation of 2-aminohypoxanthine (guanine).

Synthetic Rationale and Workflow

The primary amino group at the C2 position of the guanine scaffold is nucleophilic and can be readily acylated. Acetic anhydride is an effective and common acetylating agent for this transformation. The reaction is typically performed in a polar aprotic solvent, sometimes with a basic catalyst to facilitate the reaction and neutralize the acetic acid byproduct. The workflow involves the core reaction followed by a workup and purification step, typically recrystallization, to ensure high purity of the final product.

Caption: Synthetic workflow for N-(6-oxo-3,7-dihydropurin-2-yl)acetamide.

Detailed Experimental Protocol

This protocol describes a representative synthesis. Researchers should adapt it based on available laboratory equipment and safety procedures.

-

Reaction Setup:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend guanine (1 equivalent) in pyridine.

-

Causality: Pyridine serves as both a solvent and a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards product formation.

-

Slowly add acetic anhydride (1.5-2.0 equivalents) to the suspension under a nitrogen atmosphere. The excess ensures the complete consumption of the starting material.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the guanine spot is no longer visible.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. This step hydrolyzes any remaining acetic anhydride and precipitates the crude product.

-

Causality: The product is sparingly soluble in water, leading to its precipitation upon quenching.

-

Collect the resulting solid by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove residual pyridine and other impurities.

-

-

Purification (Recrystallization):

-

Transfer the crude solid to a new flask and add a minimal amount of a hot solvent system, such as an ethanol/water mixture, until the solid is fully dissolved.

-

Causality: This step is a self-validating system for purity. The desired compound and impurities have different solubility profiles; upon slow cooling, the pure product will crystallize out, leaving more soluble impurities in the mother liquor.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield N-(6-oxo-3,7-dihydropurin-2-yl)acetamide as a white or off-white solid.

-

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized compound before its use in further applications.

Caption: Standard analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the compound.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at 254 nm.

-

Expected Result: A single major peak indicates high purity. Purity can be quantified by peak area percentage.

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

Technique: Electrospray Ionization (ESI) is typically used for polar molecules like this.

-

Expected m/z:

-

Positive Mode [M+H]⁺: 193.17 + 1.0078 = 194.18

-

Negative Mode [M-H]⁻: 193.17 - 1.0078 = 192.16

-

-

Causality: Observing the correct mass-to-charge ratio provides strong evidence for the compound's identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure.

-

Methodology:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to the compound's solubility and the presence of exchangeable protons.

-

Expected ¹H NMR Resonances:

-

~2.1-2.2 ppm (singlet, 3H): Protons of the acetyl methyl group (-CH ₃).

-

~8.0 ppm (singlet, 1H): Proton at the C8 position of the purine ring.

-

Broad singlets (exchangeable with D₂O): Protons of the N-H groups in the purine ring and the acetamide linker. Their chemical shifts can vary.

-

-

Causality: The unique set of signals (chemical shift, integration, and multiplicity) acts as a fingerprint for the molecular structure, confirming the presence of both the purine core and the acetyl group.

-

Applications in Research and Development

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide is not typically an end-product therapeutic but rather a crucial intermediate for creating more complex and potent molecules.[7]

Caption: Key application areas for N-(6-oxo-3,7-dihydropurin-2-yl)acetamide.

-

Pharmaceutical Intermediate: The compound is a cornerstone in the synthesis of bioactive molecules. Its purine core mimics endogenous nucleobases, making it an excellent scaffold for designing drugs that target proteins involved in nucleic acid metabolism.[7] The hydroxypurine moiety provides critical hydrogen-bonding capabilities essential for strong and specific binding to enzyme active sites.

-

Development of Kinase and Protease Inhibitors: It is used as a starting material to develop small molecules that target kinases and proteases, which are crucial regulators in many disease pathways, particularly in oncology.

-

Antiviral and Anticancer Research: It serves as a precursor in the synthesis of modified nucleosides and nucleotides.[7] These analogs can be designed to interfere with viral replication or cancer cell proliferation by inhibiting key enzymes like polymerases or reverse transcriptases.[7]

-

Biochemical Tools: The structure can be further modified to create fluorescent dyes and reagents for bioconjugation, aiding in the study and visualization of biological processes.

Safety and Handling

Proper safety precautions are mandatory when handling N-(6-oxo-3,7-dihydropurin-2-yl)acetamide in a laboratory setting.

| Safety Aspect | Identifier | Information |

| GHS Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | |

| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |

| Precautionary Codes | P261, P305+P351+P338 | Avoid breathing dust. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Always use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid direct contact with skin and eyes.

-

Store in a cool, dry, and well-sealed container as specified.

References

-

N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide | C7H7N5O2 | CID 135432176. PubChem. [Link]

-

N2-Acetylguanine | CAS No: 19962-37-9. Pharmaffiliates. [Link]

Sources

- 1. CAS RN 19962-37-9 | Fisher Scientific [fishersci.com]

- 2. N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide | C7H7N5O2 | CID 135432176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(6-Oxo-6,9-dihydro-1H-purin-2-yl)acetamide | CymitQuimica [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. a2bchem.com [a2bchem.com]

- 6. AB135457 | CAS 19962-37-9 – abcr Gute Chemie [abcr.com]

- 7. chemimpex.com [chemimpex.com]

N2-Acetylguanine chemical structure and molecular weight

This technical guide details the chemical identity, synthesis, and application of N2-Acetylguanine , a critical intermediate in the production of guanosine-based antivirals like Acyclovir and Ganciclovir.

Optimized Synthesis, Characterization, and Application in Nucleoside Analog Development

Executive Summary

N2-Acetylguanine (CAS: 19962-37-9) is the mono-protected derivative of guanine, essential for the regioselective alkylation of the purine base at the N9 position.[1][2][3] In drug development, it serves as the primary scaffold for synthesizing acyclic nucleoside analogues. Its acetyl group at the exocyclic amine (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Parameter | Specification |

| Chemical Name | |

| CAS Number | 19962-37-9 |

| Molecular Formula | |

| Molecular Weight | 193.16 g/mol |

| Appearance | White to off-white/beige crystalline powder |

| Melting Point | > 260 °C (Decomposes) |

| Solubility | Soluble in DMSO (heated), dilute alkali (NaOH); Slightly soluble in DMF; Insoluble in Water, Ethanol.[1][4][5][6][7] |

| pKa | ~9.2 (N1-H), ~2.3 (N7-H protonation) |

Structural Representation

The molecule features an acetyl group on the exocyclic amine at position 2. This modification alters the hydrogen bonding donor/acceptor profile, significantly reducing the lattice energy compared to free guanine, thereby improving solubility in polar aprotic solvents like DMSO and DMF.

Strategic Synthesis: The "Hydrolytic Reset" Protocol

Direct mono-acetylation of guanine is chemically challenging due to the competing reactivity of the imidazole nitrogens (N7/N9).[1] The industry-standard approach utilizes a kinetic overshoot followed by thermodynamic equilibration .[1]

Mechanism of Action[10]

-

Per-Acetylation: Guanine is reacted with excess acetic anhydride to form

-Diacetylguanine .[1][8] The N9-acetyl bond is an amide-like linkage on the imidazole ring but is kinetically unstable (labile) compared to the exocyclic -

Hydrolytic Reset: Treatment with a mild nucleophile (water or methanol) selectively cleaves the unstable N9-acetyl group while leaving the stable

-acetyl group intact.[1]

Figure 1: The "Hydrolytic Reset" pathway ensures high purity mono-protected guanine by cleaving the labile N9-acetyl group.[1]

Experimental Protocol (Self-Validating)

Objective: Synthesis of N2-Acetylguanine from Guanine.

-

Acetylation (The Overshoot):

-

Suspend Guanine (10 g) in Acetic Anhydride (30 mL) and Acetic Acid (50 mL) .

-

Reflux the mixture (approx. 140°C) for 16–24 hours.

-

Validation Check: The suspension must turn into a clear solution . This indicates the formation of

-diacetylguanine, which is soluble in the reaction medium. If solids remain, acetylation is incomplete.

-

-

Distillation & Hydrolysis:

-

Distill off excess acetic anhydride/acetic acid under reduced pressure to obtain a semi-solid residue.

-

Add Water (100 mL) or Methanol/Water (1:1) to the residue. Stir vigorously at room temperature for 2 hours.

-

Causality: Water hydrolyzes the N9-acetyl bond.[1] The product, N2-acetylguanine, is insoluble in water and will precipitate out.

-

-

Isolation:

-

Filter the resulting white precipitate.

-

Wash with water (

mL) and acetone ( -

Dry in a vacuum oven at 60°C.

-

Process Analytical Technology (PAT)

To ensure the integrity of the intermediate before using it in expensive alkylation steps, verify the structure using NMR.

1H NMR Interpretation (DMSO- )

Distinguishing N2-Acetylguanine from Diacetylguanine is critical.

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| Amide NH ( | 12.0 - 12.1 | Broad Singlet | Diagnostic for |

| Ring NH (N1-H) | 11.4 - 11.6 | Broad Singlet | Indicates the lactam form of the pyrimidine ring.[1] |

| Aromatic C8-H | 8.0 - 8.2 | Singlet | Shift confirms the integrity of the imidazole ring.[1] |

| Acetyl | 2.15 - 2.20 | Singlet | Integration = 3H.[1] Note: If a second acetyl peak appears or integration is >3H, hydrolysis of the N9-acetyl group was incomplete. |

Application in Drug Development: Acyclovir Synthesis[5]

N2-Acetylguanine is the substrate of choice for synthesizing Acyclovir because the

Reaction Pathway[1][11][12]

-

Alkylation: N2-Acetylguanine is reacted with 2-oxa-1,4-butanediol diacetate (or similar side chain precursors) in the presence of an acid catalyst (

-TsOH).[1] -

Deprotection: The resulting N2-acetyl-9-alkyguanine is treated with aqueous ammonia/methanol to remove the acetyl group, yielding Acyclovir.[1]

Figure 2: Synthetic route from N2-Acetylguanine to Acyclovir, highlighting the N9-alkylation and final deprotection.[1][2][9][10]

References

-

Synthesis of Acyclovir Derivatives: Matsumoto, H., et al. "Synthesis of acyclovir from guanine." Chemical & Pharmaceutical Bulletin, 1988.[11]

-

Chemical Identity & Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 135432176, N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide." PubChem.

-

NMR Characterization Data: Spectral Database for Organic Compounds, SDBS. "N2-Acetylguanine 1H NMR in DMSO-d6." AIST.

-

Process Patent: "Process for the preparation of N2-acetylguanine." Google Patents, US Patent 5583225.

Sources

- 1. N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide | C7H7N5O2 | CID 135432176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. allmpus.com [allmpus.com]

- 3. N2-Acetylguanine | 19962-37-9 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. N2-ACETYL-9-[(2'-HYDROXYETHOXY)METHYL]GUANINE | 110104-37-5 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN111777611A - A kind of preparation method of acyclovir intermediate N(2),9-diacetylguanine - Google Patents [patents.google.com]

- 9. Preparation method of acyclovir intermediate N(2),9-diacetyl guanine - Eureka | Patsnap [eureka.patsnap.com]

- 10. rsc.org [rsc.org]

- 11. patents.justia.com [patents.justia.com]

N2-Acetylguanine vs. N2,9-Diacetylguanine: Structural Divergence and Synthetic Utility

This guide provides a technical analysis of the structural, physicochemical, and synthetic differences between N2-acetylguanine and N2,9-diacetylguanine . It focuses on their critical roles as intermediates in the synthesis of acyclic nucleoside antivirals (e.g., Acyclovir, Ganciclovir).[1]

Executive Summary: The Solubility-Reactivity Trade-off

In the development of purine-based antivirals, the protection of the guanine base is a critical control point. The choice between N2-acetylguanine (Mono-Ac) and N2,9-diacetylguanine (Di-Ac) represents a strategic trade-off between thermodynamic stability and synthetic processability.

-

N2-Acetylguanine is the thermodynamically stable, hydrolyzed form. It is highly robust but suffers from extremely poor solubility in organic solvents, limiting its utility in homogenous alkylation reactions.

-

N2,9-Diacetylguanine is the kinetically favored, anhydrous form. The acetylation of the imidazole nitrogen (N9) disrupts the strong intermolecular hydrogen bonding network of the purine crystal lattice, dramatically increasing solubility in polar aprotic solvents (DMF, DMSO). This "solubilization activation" makes it the preferred intermediate for regioselective N9-alkylation in industrial acyclovir synthesis.

Structural Analysis & Physicochemical Profile

The fundamental difference lies in the acetylation status of the imidazole ring nitrogen at position 9.

Structural Comparison

-

N2-Acetylguanine: Possesses a single acetyl group on the exocyclic amine. The N9 position remains protonated (N9-H), allowing for strong hydrogen bonding (donor at N9, acceptor at N7/O6).

-

N2,9-Diacetylguanine: Possesses acetyl groups at both the exocyclic amine (N2) and the imidazole nitrogen (N9). The N9-acetyl group is electron-withdrawing and sterically bulky, but its primary function is to cap the N9-H donor site, breaking the crystal lattice forces.

Figure 1: Structural and functional divergence between mono- and di-acetylated guanine species.

Comparative Data Table

| Feature | N2-Acetylguanine | N2,9-Diacetylguanine |

| CAS Number | 19962-37-9 | 3056-33-5 |

| Molecular Formula | C₇H₇N₅O₂ | C₉H₉N₅O₃ |

| Solubility (DMF/DMSO) | Very Poor (< 5 mg/mL) | Good (> 50 mg/mL) |

| Solubility (Water) | Insoluble | Decomposes (Hydrolyzes) |

| Stability | Stable to moisture/air | Moisture Sensitive (N9-Ac hydrolyzes) |

| Synthetic Role | Stable precursor; often requires silylation to react | Activated intermediate for N9-alkylation |

| NMR Signature (DMSO-d₆) | 1x CH₃ singlet (~2.2 ppm) | 2x CH₃ singlets (Distinct shifts) |

Synthetic Pathways & Control[5]

The synthesis of these two compounds is controlled by the work-up conditions rather than the reaction reagents. Both are generated from guanine and acetic anhydride.[2][3]

The "Water Switch" Mechanism

The N9-acetyl bond is an amide-like linkage on an electron-deficient ring, making it highly susceptible to hydrolysis.

-

Anhydrous Work-up (Distillation): Preserves the N9-acetyl group, yielding N2,9-Diacetylguanine .

-

Aqueous Work-up: Rapidly hydrolyzes the N9-acetyl group, collapsing the molecule to N2-Acetylguanine .

Figure 2: Divergent synthetic pathways controlled by work-up conditions. Note that N2,9-DiAc degrades to N2-Ac upon exposure to moisture.

Experimental Protocols

Protocol A: Synthesis of N2,9-Diacetylguanine (The Soluble Intermediate)

Target: Isolation of the kinetically active species for immediate use in alkylation.

-

Reaction: Suspend Guanine (1.0 eq) in Acetic Anhydride (15.0 eq) and Acetic Acid (20.0 eq).

-

Reflux: Heat to reflux (~140°C) for 16–24 hours. The suspension will clear as the soluble diacetyl species forms.

-

Isolation (Critical):

-

Distill off excess acetic anhydride and acetic acid under reduced pressure (vacuum) to dryness.

-

Do not add water.

-

Wash the residue with cold anhydrous ether or toluene to remove trace anhydride.

-

Dry under high vacuum.

-

-

Result: Off-white/grey solid. Store under nitrogen/argon.

Protocol B: Synthesis of N2-Acetylguanine (The Stable Standard)

Target: Preparation of a stable reference standard or storage form.

-

Reaction: Same as Protocol A (Guanine + Ac2O/AcOH reflux).

-

Hydrolysis: Once the reaction mixture clears, cool to 80°C.

-

Quench: Slowly add Water (or 50% aqueous ethanol).

-

Precipitation: Reflux for 30 minutes to ensure complete removal of the N9-acetyl group. Cool to room temperature. The N2-acetylguanine will precipitate as a heavy white solid.

-

Filtration: Filter, wash extensively with water and ethanol.

-

Result: White powder, mp >260°C.

Application in Drug Development: The Acyclovir Case Study

The synthesis of Acyclovir (and Ganciclovir) highlights the critical utility of N2,9-diacetylguanine .[4]

The Challenge

Direct alkylation of Guanine or N2-acetylguanine is inefficient because they are practically insoluble in the required solvents (DMF/DMSO), leading to heterogeneous reactions, low yields, and N7/N9 isomeric mixtures.

The Solution: Transient Solubilization

Using N2,9-diacetylguanine allows the reaction to proceed in a homogeneous solution.

-

Dissolution: N2,9-DiAc dissolves readily in DMF/DMSO.

-

Acid Catalysis: In the presence of p-Toluenesulfonic acid (p-TsOH), the labile N9-acetyl group acts as a leaving group or is exchanged.

-

Regioselectivity: The specific conditions (fusion or solution with acid catalyst) favor the thermodynamic N9-alkylation over the kinetic N7-alkylation.

Figure 3: N2,9-Diacetylguanine serves as the soluble entry point for N9-alkylation. The N9-acetyl group is displaced during the reaction.

References

-

Matsumoto, H., et al. (1988).[5] "Synthesis of acyclovir from diacetylguanine." Chemical & Pharmaceutical Bulletin, 36(3), 1153-1157. Link

-

Field, A. K., et al. (1983). "9-{[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl}guanine: a selective inhibitor of herpes group virus replication." Proceedings of the National Academy of Sciences, 80(13), 4139-4143. Link

-

Singh, D., et al. (1999).[3] "A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine." The Journal of Organic Chemistry, 64(13), 4665–4668.[3] Link

-

PubChem Compound Summary. "N2,9-Diacetylguanine (CID 135433594)." National Center for Biotechnology Information. Link[6]

-

World Intellectual Property Organization. (1997). "Process for Synthesis and Purification of Acyclovir." WO/1997/024357. Link

Sources

- 1. "An Improved Process For The Preparation N2 Acetyl 9 (1,3 Diacetoxy 2 [quickcompany.in]

- 2. vjs.ac.vn [vjs.ac.vn]

- 3. N2,9-Diacetylguanine | 3056-33-5 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. 2,9-Diacetylguanine | C9H9N5O3 | CID 135433594 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of N2-Acetylguanine Tautomers

Abstract

N2-acetylguanine, a critical derivative of the nucleobase guanine, serves as a pivotal intermediate in pharmaceutical synthesis and as a protective group in oligonucleotide chemistry. Its chemical behavior and biological activity are intrinsically linked to the tautomeric forms it can adopt. This guide provides a comprehensive exploration of the thermodynamic stability of N2-acetylguanine tautomers. We will dissect the structural and environmental factors governing the equilibrium between its major tautomeric forms, grounded in both computational and experimental evidence. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of modified purine systems.

Introduction: The Significance of Tautomerism in N2-Acetylguanine

Guanine and its derivatives are not static structures; they exist as a dynamic equilibrium of structural isomers known as tautomers. This phenomenon, typically involving the migration of a proton accompanied by a switch in double bond positions, is fundamental to the function of nucleic acids.[1][2] Tautomerism can alter the hydrogen bonding patterns of nucleobases, potentially leading to mutations during DNA replication or influencing ligand recognition in riboswitches.[1][3]

N2-acetylguanine introduces an acetyl group at the exocyclic amino group of guanine. This modification is crucial for several reasons:

-

Protecting Group: In the synthesis of oligonucleotides, the N2-acetyl group protects the amino function of guanine from unwanted side reactions.

-

Modulator of Biological Activity: As a C2-modified guanine, N2-acetylguanine can bind to guanine riboswitches and modulate transcriptional termination, showing potential for antimicrobial applications.[4]

-

Synthetic Intermediate: It is a key precursor in the synthesis of various antiviral nucleoside analogs, such as acyclovir.[5]

The addition of the N2-acetyl group significantly influences the tautomeric landscape compared to canonical guanine. Understanding the relative thermodynamic stabilities of these forms is paramount for predicting the molecule's behavior in different chemical environments, from organic solvents in a reaction flask to the aqueous environment of a biological system. This guide will focus on the primary forms of tautomerism observed in N2-acetylguanine: N9/N7 positional isomerism and keto-enol tautomerism.

The Tautomeric Landscape of N2-Acetylguanine

N2-acetylguanine primarily exhibits two types of tautomerism:

-

N9-H / N7-H Tautomerism: This involves the migration of the proton on the imidazole ring between the N9 and N7 positions. These are distinct constitutional isomers.

-

Keto-Enol Tautomerism: This involves the interconversion between a keto form (C=O) and an enol form (C-OH) in the pyrimidine ring.[6]

The combination of these gives rise to several possible tautomers. However, the most relevant and observed forms are the N9-H keto and N7-H keto tautomers.

Caption: Primary N9-H and N7-H keto tautomers of N2-acetylguanine.

Factors Governing Tautomeric Stability

The position of the tautomeric equilibrium is dictated by the relative Gibbs free energy of the tautomers. Several factors contribute to this, with intramolecular interactions and solvent effects being paramount.

Intramolecular Hydrogen Bonding

The N2-acetyl group is not a passive substituent. Its carbonyl oxygen can act as a hydrogen bond acceptor. In the N9-H tautomer, a six-membered ring is formed via an intramolecular hydrogen bond between the acetyl carbonyl and the N1-H proton. This interaction is a significant stabilizing force. Spectroscopic and computational studies on related N-acetylated acyclovir derivatives have shown that this hydrogen bond stabilizes the keto tautomer across all tested solvents.[5] This inherent stability makes the N9-H keto form the predominant tautomer in the gas phase and in non-polar solvents.

Solvent Effects

The surrounding solvent environment plays a crucial role in modulating tautomeric stability. The general principle is that polar solvents will preferentially stabilize the more polar tautomer.[7]

-

Aprotic Polar Solvents: In solvents like dimethyl sulfoxide (DMSO), both the N9-H and N7-H tautomers of N2-acetylguanine have been directly observed. 1H NMR studies have shown the presence of both tautomers in a nearly 1:1 ratio in a dichloromethane-DMSO mixture, indicating that the energy difference between them is minimal in this environment.[8][9][10] The high polarity of DMSO can stabilize the N7-H tautomer, which typically has a larger dipole moment, thereby counteracting the stabilizing effect of the intramolecular hydrogen bond in the N9-H form.

-

Protic Solvents (e.g., Water): In aqueous solutions, solvent molecules can compete for hydrogen bonding sites, potentially disrupting the intramolecular hydrogen bond that stabilizes the N9-H form. Bulk water is known to strongly favor certain rare tautomers of guanine itself.[11] While specific data for N2-acetylguanine in water is less common, it is expected that the equilibrium will shift compared to aprotic solvents, with the relative populations depending on the intricate balance between intramolecular stability and solvation energies.

Quantitative Analysis of Tautomer Stability

The relative stability of tautomers is typically quantified as the difference in Gibbs free energy (ΔG) or electronic energy (ΔE). A lower energy value indicates a more stable tautomer.

| Tautomer Form | Gas Phase (Predicted) | DMSO (Experimental) | Rationale for Stability |

| N9-H Keto | Most Stable | ~56%[8] | Stabilized by a strong intramolecular hydrogen bond between the acetyl C=O and the N1-H proton.[5] |

| N7-H Keto | Less Stable | ~44%[8] | Lacks the intramolecular hydrogen bond but is stabilized by polar solvents due to a larger dipole moment. |

| Enol Forms | Significantly Less Stable | Not Observed | The keto form of purines is generally much more stable (>99.9%) than the enol form due to the greater strength of the C=O double bond compared to the C=C double bond.[12] Aromaticity also plays a role.[13] |

Note: Percentages in DMSO are based on N2-acetylguanine data from Boryski and Manikowski, 1995.[8] Gas phase stability is inferred from general principles and studies on related molecules.

Methodologies for Studying Tautomerism

A combination of computational and experimental techniques is required for a thorough investigation of tautomeric equilibria.

Computational Chemistry Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the geometries and relative energies of tautomers.[1][14]

Sources

- 1. Tautomerism of Guanine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Spectroscopic investigation of the tautomeric equilibria in the guanine derivatives of acyclovir - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Observation of two N2-isobutyrylguanine tautomers by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Correlated ab initio study of nucleic acid bases and their tautomers in the gas phase, in a microhydrated environment and in aqueous solution. guanine: surprising stabilization of rare tautomers in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Tautomerism of Guanine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Robust Synthesis of N²-Acetylguanine via the Diacetyl Intermediate Strategy

Executive Summary

The synthesis of

This Application Note details the "Diacetyl Route," the industry-standard protocol that circumvents solubility issues by transiently forming the more soluble

Scientific Principles & Reaction Mechanism[1]

The Solubility Paradox

Guanine's crystal lattice is stabilized by a robust network of intermolecular hydrogen bonds, rendering it insoluble in most common organic solvents. Direct reaction with acetic anhydride often results in surface acetylation, leaving unreacted guanine cores.

The Diacetyl Strategy

To break the lattice, forcing conditions (high temperature/polar solvents) are used to drive the reaction to the

- -Acetylation: Forms a stable amide bond.

-

-Acetylation: Forms a quasi-urea/amide bond on the imidazole ring. This bond is significantly more labile (unstable) towards hydrolysis than the exocyclic

Regioselective Hydrolysis

By subjecting the diacetyl intermediate to mild aqueous base or heating in aqueous alcohol, the

Figure 1: Reaction pathway leveraging the differential stability of N2 vs. N9 acetyl groups.

Experimental Protocol

Materials & Equipment

-

Reagents: Guanine (99%), Acetic Anhydride (

, >99%), Glacial Acetic Acid ( -

Equipment: 3-Neck Round Bottom Flask, Reflux Condenser, Mechanical Stirrer (Critical for slurry handling), Heating Mantle.

Method A: The "Hanes" Reflux Protocol (Standard)

This method uses acetic acid as the solvent. It is robust but requires long reaction times.

Phase 1: Peracetylation

-

Setup: Charge a 1L flask with Guanine (50 g, 0.33 mol) .

-

Solvent Addition: Add Acetic Anhydride (200 mL) and Glacial Acetic Acid (300 mL) .

-

Reaction: Heat the slurry to reflux (

).-

Observation: The mixture will initially be a thick white suspension. Over 16–24 hours, it will clarify into a pale yellow/transparent solution as the soluble diacetylguanine forms.

-

-

Completion: Monitor by HPLC or simply wait for clarification.

-

Isolation (Intermediate): Distill off excess solvents under reduced pressure to obtain a semi-solid residue.

Phase 2: Selective Hydrolysis

-

Reconstitution: Suspend the residue from Phase 1 in Water/Methanol (1:1, 500 mL) .

-

Hydrolysis: Heat the suspension to

for 2 hours or stir at Room Temperature (RT) overnight. -

Filtration: Cool the mixture to

. The -

Wash: Filter and wash with water (

) and cold methanol ( -

Drying: Dry in a vacuum oven at

for 12 hours.

Method B: High-Temperature DMAc Protocol (Fast)

Uses a polar aprotic solvent to dissolve guanine faster.

-

Mixture: Suspend Guanine (20 g) in DMAc (100 mL) and Acetic Anhydride (40 mL) .

-

Heat: Heat to

for 4–6 hours. (Solution clears faster than Method A). -

Quench/Hydrolysis: Cool to

. Slowly add Water (50 mL) .-

Caution: Exothermic reaction.

-

-

Precipitation: The mono-acetylated product precipitates upon cooling and water addition. Filter and wash as above.[3]

Process Control & Visualization

Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis and purification.

Quality Control Parameters (Table)

| Parameter | N²,N⁹-Diacetylguanine (Intermediate) | N²-Acetylguanine (Target) | Method of Detection |

| Solubility | Soluble in organic solvents (CHCl₃, DMSO) | Insoluble in most; Soluble in DMSO | Visual / Solubility Test |

| ¹H NMR (DMSO-d₆) | Two singlets (Methyls) @ ~2.2 & 2.8 ppm | One singlet (Methyl) @ ~2.2 ppm | NMR Spectroscopy |

| HPLC Purity | RT < Target (Less Polar) | RT > Intermediate (More Polar) | C18 Column, Water/MeOH |

| Appearance | Pale yellow oil/solid | White powder | Visual |

Troubleshooting & Optimization

Critical Failure Points

-

Incomplete Acetylation (The "Guanine Core" Issue):

-

Over-Hydrolysis:

-

Coloration:

References

- Hanes, C. B., et al. (1937). The Action of Amylases in Relation to the Structure of Starch and its Metabolism.

-

Matsumoto, H., et al. (1988).[7] Synthesis of Acyclovir from N2-Acetylguanine. Chemical & Pharmaceutical Bulletin, 36(3), 1153-1157.[5]

-

Field, A. K., et al. (1983). 9-{[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl}guanine: A Selective Inhibitor of Herpes Group Virus Replication. (Discusses N2-AcG as a precursor for Ganciclovir).[5][8][9] Proceedings of the National Academy of Sciences.

-

Patent US5583225A. Syntheses of acyclic guanine nucleosides. (Detailed industrial protocols for diacetylguanine hydrolysis).

-

Sigma-Aldrich. N2-Acetylguanine Product Specification and NMR Data.

Sources

- 1. Reaction of trans-4-N-acetoxy-N-acetylaminostilbene with guanosine and deoxyguanosine in vitro: the primary reaction product at N2 of guanine yields different final adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN106243107A - A kind of N2, the preparation method of 9 diacetyl guanines - Google Patents [patents.google.com]

- 3. JPH0770124A - Production of acetylguanine - Google Patents [patents.google.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Guanine 98 73-40-5 [sigmaaldrich.com]

- 7. US5583225A - Syntheses of acyclic guanine nucleosides - Google Patents [patents.google.com]

- 8. N2,9-Diacetylguanine | 3056-33-5 [chemicalbook.com]

- 9. "An Improved Process For The Preparation N2 Acetyl 9 (1,3 Diacetoxy 2 [quickcompany.in]

HPLC method for N2-acetylguanine impurity profiling

Application Note: High-Resolution HPLC Profiling of N2-Acetylguanine

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the impurity profiling of N2-acetylguanine (N2-AcG) . N2-AcG is a critical intermediate and process-related impurity in the synthesis of guanine-based nucleoside analogs, such as Acyclovir and Ganciclovir.

The quantification of N2-AcG is analytically challenging due to its poor solubility in standard organic solvents, its structural similarity to the parent Guanine, and its tendency to co-elute with other polar impurities (e.g., N7-acetylguanine or N2,9-diacetylguanine). This guide provides a self-validating method using a phosphate-buffered reversed-phase system , specifically optimized to resolve N2-AcG from the highly polar Guanine peak and the less polar Active Pharmaceutical Ingredient (API).

Scientific Rationale & Method Design

The Solubility Paradox

Guanine derivatives are notoriously insoluble in water and methanol. Standard diluents result in poor recovery and variable peak areas.

-

Solution: N2-AcG and Guanine possess acidic protons (pKa ~9.2) on the purine ring.[1][2] We utilize 0.1 N NaOH or DMSO as the initial solvent to ensure complete solubilization, followed by dilution with the mobile phase to prevent precipitation on the column head.

Chromatographic Separation Logic

-

Stationary Phase: A C18 (Octadecylsilyl) column with high surface area is selected. While "polar-embedded" columns are often suggested for polar bases, a standard high-quality C18 at acidic pH (pH 3.0) provides sufficient retention for Guanine (Capacity factor

) while maintaining sharp peak shapes for the acetylated forms. -

Mobile Phase Chemistry: At pH 3.0 , the amino groups are protonated, but the phosphate buffer suppresses the ionization of residual silanols on the column, reducing peak tailing—a common artifact in purine analysis.

-

Detection: The purine core exhibits strong UV absorption. We utilize 254 nm as the isosbestic point for maximum sensitivity across guanine derivatives.

Chemical Pathway & Impurity Logic

The following diagram illustrates the formation of N2-AcG and its relationship to downstream APIs, highlighting why this impurity profile is critical for process control.

Figure 1: Reaction pathway showing N2-acetylguanine as the key intermediate. Monitoring N2-AcG levels prevents contamination of the final API.

Detailed Experimental Protocol

Reagents & Standards

-

N2-Acetylguanine Reference Standard: >99.0% purity (e.g., LGC Standards or Sigma-Aldrich).

-

Guanine Reference Standard: >99.0% purity.

-

Potassium Dihydrogen Phosphate (

): HPLC Grade. -

Phosphoric Acid (85%): For pH adjustment.

-

Acetonitrile (ACN): HPLC Gradient Grade.

-

Sodium Hydroxide (NaOH): 0.1 N solution (freshly prepared).

Chromatographic Conditions

| Parameter | Specification |

| Column | Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.05 M |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25°C |

| Detector | UV-Vis / PDA at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Gradient Program

Note: A shallow gradient is required to separate Guanine (early eluting) from N2-AcG.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 98 | 2 | Equilibration |

| 5.0 | 98 | 2 | Isocratic Hold (Guanine Elution) |

| 15.0 | 80 | 20 | Linear Gradient (N2-AcG Elution) |

| 20.0 | 80 | 20 | Wash |

| 21.0 | 98 | 2 | Return to Initial |

| 25.0 | 98 | 2 | Re-equilibration |

Standard & Sample Preparation (Critical Step)

Diluent: 0.01 N NaOH. (Note: Higher concentrations of NaOH may damage the silica column over time; therefore, we dissolve in 0.1 N NaOH and dilute).

-

Stock Solution (1.0 mg/mL): Weigh 25 mg of N2-Acetylguanine into a 25 mL volumetric flask. Add 5 mL of 0.1 N NaOH . Sonicate until completely dissolved.

-

Working Standard (50 µg/mL): Transfer 1.25 mL of Stock Solution into a 25 mL flask. Dilute to volume with Water (neutralize carefully if needed, but the buffer capacity of the mobile phase usually handles this injection volume).

-

Caution: Do not dilute directly with Mobile Phase A (Buffer) as the acidity may precipitate the concentrated analyte. Dilute with water first.

-

Method Validation & System Suitability

To ensure the method is "self-validating," every run must meet the following criteria based on ICH Q2(R1) guidelines.

| Parameter | Acceptance Criteria | Rationale |

| Resolution ( | > 2.0 between Guanine and N2-AcG | Ensures baseline separation of the precursor. |

| Tailing Factor ( | < 1.5 for N2-AcG | Indicates minimal secondary interactions with silanols. |

| Precision (RSD) | < 2.0% (n=6 injections) | Verifies system stability. |

| LOD / LOQ | ~0.05 µg/mL / 0.15 µg/mL | Required for trace impurity analysis (typically <0.1%). |

Expected Retention Times (RT)

-

Guanine: ~3.5 - 4.5 min (Elutes near void volume if organic is too high; keep initial B at 2%).

-

N2-Acetylguanine: ~10.0 - 12.0 min.

-

Di-acetylguanine / API: > 15.0 min.

Workflow Visualization

Figure 2: Step-by-step analytical workflow ensuring solubility and resolution.

Troubleshooting Guide

-

Issue: Peak Splitting for N2-AcG.

-

Cause: Sample solvent mismatch. The pH of the sample (NaOH) is too high compared to the mobile phase (pH 3.0).

-

Fix: Reduce injection volume to 5 µL or neutralize the sample with an equal volume of 0.1 N HCl before dilution with water.

-

-

Issue: Guanine eluting in the void volume.

-

Cause: Mobile Phase B is > 5% at the start.

-

Fix: Ensure the equilibration step is strictly 98% Buffer / 2% ACN.

-

-

Issue: High Backpressure.

-

Cause: Buffer precipitation in the pump heads.

-

Fix: Always flush the system with 10% Methanol/Water after use. Do not leave phosphate buffer in the system overnight.

-

References

-

Huidobro, A. L., Rupérez, F. J., & Barbas, C. (2005).[3] LC methods for acyclovir and related impurities determination.[2][3][4][5] Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694.

-

Tzanavaras, P. D., & Themelis, D. G. (2007).[4][5] High-throughput HPLC assay of acyclovir and its major impurity guanine using a monolithic column and a flow gradient approach.[4][5] Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1526-1530.[5]

-

Thermo Scientific. (n.d.). N-2-Acetylguanine Product Specifications and Properties. Thermo Fisher Scientific Chemicals.

-

LGC Standards. (n.d.). N2-Acetylguanine Reference Material (Impurity of Acyclovir). LGC Standards.

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.

Sources

- 1. Separation of N2,9-Diacetylguanine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. asianpubs.org [asianpubs.org]

- 3. dspace.ceu.es [dspace.ceu.es]

- 4. semanticscholar.org [semanticscholar.org]

- 5. High-throughput HPLC assay of acyclovir and its major impurity guanine using a monolithic column and a flow gradient approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: High-Purity N2-Acetylguanine via Optimized Recrystallization Solvent Systems

Abstract

N2-acetylguanine is a key intermediate in the synthesis of various antiviral nucleoside analogs, such as acyclovir and ganciclovir.[1][2] Achieving high purity of this compound is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and scalable technique for the purification of solid organic compounds.[3][4] This document provides a comprehensive guide to selecting appropriate solvent systems and executing detailed protocols for the recrystallization of N2-acetylguanine. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and life sciences industries.

Introduction: The Rationale for Recrystallization

The fundamental principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by a cooling phase where the desired compound's solubility decreases, leading to the formation of pure crystals.[3][4][5]

The success of this technique hinges almost entirely on the selection of an appropriate solvent or solvent system. The chosen solvent must exhibit specific characteristics:

-

High Temperature Coefficient: The solvent must dissolve N2-acetylguanine readily at its boiling point but poorly at room temperature or below.[3][5][6][7]

-

Impurity Disposition: Impurities present in the crude material should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or mother liquor, after crystallization).[5][6][8]

-

Chemical Inertness: The solvent must not react with N2-acetylguanine.[3][6]

-

Volatility: A relatively low boiling point is advantageous, as it allows the solvent to be easily removed from the purified crystals during the drying phase.[3][7]

-

Safety & Cost: The solvent should be non-toxic, non-flammable, and cost-effective, especially for large-scale operations.

N2-acetylguanine (m.p. ~260°C) is a polar molecule, suggesting that polar solvents are a logical starting point for screening.[9] Published data indicates some solubility in heated DMSO and slight solubility in heated methanol, providing valuable clues for solvent system design.[10][11]

Solvent System Selection: A Systematic Approach

A methodical screening process is essential to identify the optimal solvent system. This can be achieved through small-scale solubility tests.[7]

Single-Solvent Systems

A single-solvent recrystallization is the most straightforward approach. The ideal solvent will satisfy all the criteria mentioned above.

Mixed-Solvent Systems

Often, no single solvent provides the perfect solubility profile. In such cases, a mixed-solvent system, also known as a binary solvent system, is employed.[5] This involves a pair of miscible solvents:

-

Solvent A (The "Good" Solvent): N2-acetylguanine is highly soluble in this solvent, even at room temperature.

-

Solvent B (The "Poor" or "Anti-Solvent"): N2-acetylguanine is poorly soluble in this solvent, even at its boiling point.

The procedure involves dissolving the crude compound in a minimum amount of hot Solvent A and then adding hot Solvent B dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of hot Solvent A are then added to redissolve the precipitate, and the clear solution is allowed to cool, inducing crystallization. A patent for a related compound mentions the use of a toluene and methanol mixture, highlighting the utility of this approach in purine chemistry.[12]

Recommended Solvents for Screening

The following table summarizes potential solvents for screening based on the polarity of N2-acetylguanine.

| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Profile for N2-Acetylguanine |

| Water | High | 100 | Low at RT, may increase significantly with heat. A primary candidate. |

| Methanol (MeOH) | High | 65 | Slight solubility, likely increasing with heat.[11][13] Good for mixed systems. |

| Ethanol (EtOH) | High | 78 | Similar to Methanol, worth screening. |

| Dimethylformamide (DMF) | High | 153 | Likely a "good" solvent. Useful for mixed systems (e.g., DMF/Water). |

| Dimethyl Sulfoxide (DMSO) | High | 189 | Known to dissolve N2-acetylguanine with heat.[10] High boiling point makes it difficult to remove. |

| Acetonitrile (ACN) | Medium | 82 | Worth screening as a single or mixed-solvent component. |

| Ethyl Acetate (EtOAc) | Low | 77 | Unlikely to be a good solvent on its own but could act as an anti-solvent. |

Experimental Protocols

Safety Precaution: Always conduct these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization (Example: Water)

This protocol is ideal if a solvent like water is found to have a suitable temperature coefficient.

-

Dissolution: Place 1.0 g of crude N2-acetylguanine into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 15-20 mL of deionized water. Heat the suspension to a rolling boil on a stirrer hotplate. Add more hot deionized water dropwise until the solid just dissolves completely. Causality: Using the minimum volume of hot solvent is critical for maximizing the recovery yield, as some product will always remain dissolved in the mother liquor.[14]

-

Decolorization (If Necessary): If the hot solution has a noticeable color, remove it from the heat and add a very small amount (tip of a spatula) of activated charcoal. Return the flask to the hotplate and boil for 2-3 minutes. Causality: Charcoal has a high surface area that adsorbs colored organic impurities.

-

Hot Gravity Filtration: This step removes insoluble impurities and activated charcoal.[15]

-

Set up a filtration apparatus using a short-stemmed funnel and fluted filter paper placed into a clean Erlenmeyer flask.[15][16]

-

Place a small amount of the recrystallization solvent in the receiving flask and bring it to a boil on the hotplate.

-

This allows hot solvent vapors to pre-heat the funnel, preventing premature crystallization in the funnel stem, which can cause blockages and product loss.[15][16][17]

-

Quickly pour the hot N2-acetylguanine solution through the fluted filter paper.

-

-

Crystallization: Cover the receiving flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities.

-

Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.

-

Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small portion of ice-cold deionized water to rinse away the impurity-laden mother liquor. Causality: The wash solvent must be ice-cold to minimize redissolving the purified product crystals.

-

Drying: Carefully transfer the purified crystals to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 60-80°C.

Protocol 2: Mixed-Solvent Recrystallization (Example: DMF/Water)

This protocol is used when no single solvent is suitable.

-

Dissolution: In a 50 mL Erlenmeyer flask, add 1.0 g of crude N2-acetylguanine. Add the minimum volume of hot DMF required to just dissolve the solid.

-

Addition of Anti-Solvent: While keeping the solution hot, add hot deionized water (the anti-solvent) dropwise until the solution turns persistently cloudy.

-

Clarification: Add a few drops of hot DMF to the cloudy suspension until it becomes clear again.

-

Filtration & Crystallization: If insoluble impurities are present, perform a hot gravity filtration as described in Protocol 1. Allow the clear solution to cool slowly to room temperature, then in an ice bath.

-

Isolation, Washing & Drying: Collect, wash (with a cold DMF/water mixture or just cold water), and dry the crystals as described in Protocol 1.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key steps and decision points in the purification process.

Sources

- 1. N2-Acetylguanine | MM0061.12-0025 | CAS 19962-37-9 | LGC Standards [lgcstandards.com]

- 2. One moment, please... [allmpus.com]

- 3. Recrystallization [sites.pitt.edu]

- 4. mt.com [mt.com]

- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. What criteria would you utilize to select to a suitable solvent for recry.. [askfilo.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. N2-Acetylguanine | 19962-37-9 [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. N2-ACETYL-9-[(2'-HYDROXYETHOXY)METHYL]GUANINE | 110104-37-5 [chemicalbook.com]

- 12. "An Improved Process For The Preparation N2 Acetyl 9 (1,3 Diacetoxy 2 [quickcompany.in]

- 13. lookchem.com [lookchem.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. safrole.com [safrole.com]

- 17. pubs.acs.org [pubs.acs.org]

Conditions for N-alkylation of N2-acetylguanine at N-9 position

Application Note & Protocol

Topic: Achieving High Regioselectivity: Conditions for N-Alkylation of N2-Acetylguanine at the N-9 Position

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-9 Alkylated Guanines

N-9 substituted guanine derivatives are a cornerstone of modern medicinal chemistry and molecular biology. They form the core structure of numerous blockbuster antiviral drugs, including acyclovir and ganciclovir, which are indispensable in treating herpes virus infections.[1] Beyond antivirals, these motifs are critical building blocks for synthetic nucleic acid analogues, such as Peptide Nucleic Acids (PNA), which have applications in diagnostics and gene-targeting therapies.

The primary synthetic challenge in accessing these valuable compounds is controlling the regioselectivity of the alkylation reaction. The guanine nucleobase possesses two highly nucleophilic nitrogen atoms within its imidazole ring: N-7 and N-9. Direct alkylation often leads to a mixture of N-7 and N-9 isomers, which are frequently difficult to separate due to their similar physicochemical properties, complicating purification and reducing the overall yield of the desired product.[1][2][3] The N-9 substituted product is generally the thermodynamically more stable isomer, but the N-7 position is often a kinetically competitive site.[4][5]

This application note provides a comprehensive technical guide to the N-alkylation of N2-acetylguanine, focusing on strategies and detailed protocols to maximize the yield of the desired N-9 regioisomer. We will explore the mechanistic principles governing selectivity and present field-proven methods for achieving high N-9/N-7 ratios.

Scientific Principles: Mastering Regioselectivity

The outcome of the alkylation reaction is governed by a delicate interplay of electronic, steric, and thermodynamic factors. Understanding these principles is crucial for rational protocol design.

The Role of the N2-Acetyl Protecting Group

The acetyl group attached to the exocyclic amine (N2) is not merely a passive spectator. As an electron-withdrawing group, it modulates the electronic character of the entire purine ring system. Its primary functions are:

-

Preventing N2-Alkylation: It protects the exocyclic amine from undesired alkylation.[6]

-

Improving Solubility: The acetyl group enhances the solubility of the otherwise poorly soluble guanine base in organic solvents commonly used for synthesis.

-

Influencing Acidity: It increases the acidity of the N-1 proton, which is crucial for the deprotonation step that activates the molecule for alkylation.

The N-9 vs. N-7 Conundrum

The competition between N-9 and N-7 alkylation arises from the inherent properties of the guanine core:

-

Tautomerism: N2-acetylguanine exists in tautomeric forms, primarily the N9-H and N7-H tautomers.[7] The relative population of these tautomers can be influenced by the solvent and conditions, directly impacting which nitrogen is available for reaction.

-

Nucleophilicity: The N-7 position is often considered more sterically accessible and its lone pair of electrons are not integral to the aromaticity of the pyrimidine ring, making it a kinetically favorable site for attack.[4]

-

Thermodynamic Stability: The N-9 alkylated product is generally the more thermodynamically stable isomer.[5] Therefore, reaction conditions that allow for equilibration can favor the N-9 product.

The goal is to select conditions that either kinetically favor attack at N-9 or allow the reaction to reach thermodynamic equilibrium, where the N-9 isomer predominates.

Strategic Approaches and Protocols for N-9 Alkylation

Two primary strategies have proven effective for the regioselective N-9 alkylation of N2-acetylguanine: direct alkylation under basic conditions and the Mitsunobu reaction.

Strategy 1: Direct Alkylation with a Strong Base

This is the most common approach, involving the deprotonation of N2-acetylguanine with a strong, non-nucleophilic base, followed by nucleophilic attack of the resulting anion on an alkylating agent. The choice of base, solvent, and temperature is paramount for achieving high N-9 selectivity.

-

Base: Strong bases like sodium hydride (NaH) or lithium hydride (LiH) are used to irreversibly deprotonate the N-1 position, generating the purine anion.[8] The nature of the metal counter-ion can influence the N-9/N-7 ratio by coordinating with different atoms in the purine ring, sterically hindering one site over the other.

-

Solvent: Anhydrous polar aprotic solvents, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), are essential. They effectively solvate the metal cation without interfering with the nucleophilicity of the purine anion, thus facilitating the S_N2 reaction.[8]

-

Temperature: Lower temperatures can enhance selectivity by favoring the pathway with the lower activation energy, which often leads to the N-9 product.[8] However, higher temperatures (e.g., 75-125°C) are sometimes employed to drive the reaction to completion or to favor the thermodynamically more stable N-9 isomer.[1][2]

Caption: Mechanism of direct alkylation of N2-acetylguanine.

Materials:

-

N2-Acetylguanine (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq)

-

Alkylating agent (e.g., Benzyl bromide, 1.1 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add N2-acetylguanine to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Solvent Addition: Add anhydrous DMF via syringe to create a suspension (approx. 0.1-0.2 M concentration).

-

Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The suspension should become a clearer solution as the sodium salt forms.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent, either neat or dissolved in a small amount of anhydrous DMF, dropwise via the dropping funnel.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to 0 °C and cautiously quench the reaction by the slow dropwise addition of saturated aqueous NH4Cl solution to destroy any excess NaH.

-

Extraction: Dilute the mixture with water and extract the product with DCM (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., DCM/Methanol or Hexane/Ethyl Acetate) to separate the N-9 isomer from the N-7 isomer and other impurities.

-

Characterization: Confirm the structure and purity of the isolated N-9 product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The N-9/N-7 ratio can be determined by ¹H NMR analysis of the crude product or by HPLC.[9]

Strategy 2: The Mitsunobu Reaction

The Mitsunobu reaction offers an alternative, often highly N-9 selective, pathway for alkylating N2-acetylguanine with a primary or secondary alcohol.[10] This reaction proceeds with complete inversion of stereochemistry at the alcohol's chiral center, a valuable feature in complex syntheses.[11][12]

-

Reagents: The reaction relies on triphenylphosphine (PPh3) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] The PPh3 activates the alcohol, converting the hydroxyl into a good leaving group, while the azodicarboxylate acts as the ultimate oxidant.

-

Nucleophile Acidity: The Mitsunobu reaction works best with nucleophiles having a pKa of approximately 13 or lower.[12] The N1-H of N2-acetylguanine is sufficiently acidic to participate effectively in this reaction.

-

Challenges: A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of byproducts, triphenylphosphine oxide (TPPO) and a hydrazine derivative, whose removal can complicate purification.

Materials:

-

N2-Acetylguanine (1.0 eq)

-

Alcohol (R-OH) (1.2 - 1.5 eq)

-

Triphenylphosphine (PPh3) (1.5 eq)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq, typically as a 40% solution in toluene)

-

Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane

Procedure:

-

Preparation: Under an inert atmosphere, dissolve N2-acetylguanine, the desired alcohol, and triphenylphosphine in anhydrous THF in a flame-dried round-bottom flask. Note: N2-acetylguanine may not fully dissolve initially.

-

Cooling: Cool the resulting suspension/solution to 0 °C in an ice bath.

-

Reagent Addition: Add the DEAD or DIAD solution dropwise over 20-30 minutes, ensuring the internal temperature remains below 5 °C. A color change (typically to yellow or orange) and the formation of a precipitate are often observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction by TLC.

-

Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The purification is the most critical step.

-

Method A (Precipitation): Triturate the crude residue with a solvent like diethyl ether. This will often precipitate the triphenylphosphine oxide, which can be removed by filtration. The desired product is typically in the filtrate.

-

Method B (Chromatography): Directly purify the crude residue by flash column chromatography on silica gel. A carefully selected solvent system is required to separate the product from the TPPO and hydrazine byproducts.

-

-

Characterization: Analyze the purified product by NMR and Mass Spectrometry to confirm its identity and purity.

Data Summary and Workflow Visualization

Table 1: Comparison of Reaction Conditions for N-9 Alkylation

| Entry | Starting Material | Alkylating Agent | Base / Reagent | Solvent | Temp (°C) | N-9 / N-7 Ratio | Yield (%) | Reference |

| 1 | N2-Acetylguanine | Alkyl Halide | K2CO3 | DMF | RT | ~1:1 | Moderate | [8] |

| 2 | N2-Acetylguanine | Alkyl Halide | NaH | DMF | 80 | 15:1 | Good | [8] |

| 3 | N2-Acetylguanine | Alkyl Halide | LiH | DMF | RT | ~10:1 | Good | [8] |

| 4 | Diacetylguanine | OBDDA* | None | None | 105-110 | >95:3 | ~91 | [5][13] |

| 5 | 2-Amino-6-Cl-Purine | Alcohol | PPh3, DEAD | THF | 0 to RT | >10:1 | >80 | [10] |

| 6 | Persilylated Guanine | Propionate Ester | None | Toluene | 120-125 | 34:1 | High | [1] |

*OBDDA: 2-oxa-1,4-butanediol diacetate

Diagram: Experimental Workflow for N-9 Alkylation

Caption: General experimental workflow for N-9 alkylation.

Conclusion

The regioselective N-alkylation of N2-acetylguanine at the N-9 position is a highly achievable, yet nuanced, synthetic transformation. Success hinges on a rational selection of reagents and conditions based on an understanding of the underlying mechanistic principles. For direct alkylation, strong bases like sodium hydride in anhydrous DMF provide a robust method for achieving high N-9/N-7 ratios. Alternatively, the Mitsunobu reaction offers a powerful and often highly selective method for coupling N2-acetylguanine with a wide range of alcohols. The protocols and data presented in this note serve as a validated starting point for researchers aiming to synthesize N-9 alkylated guanine derivatives for applications in drug discovery and biotechnology.

References

-

D. P. Horvath, et al. (2005). Determination of N9/N7-isomer ratio of alkyl (guaninyl)acetates by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(2), 236-40. [Link]

-

S. Fletcher, et al. (2007). Concise access to N9-mono-, N2-mono- and N2,N9-di-substituted guanines via efficient Mitsunobu reactions. ResearchGate. [Link]

- J. C. Martin, et al. (1996). Preparation of N-9 substituted guanine compounds.

-

L. Kovács. (1986). Studies on the Alkylation of Derivatives of Guanines. Uppsala University. [Link]

-

M. MacCoss, et al. (1983). A novel and facile syntetic approach to N9-substituted guanines. Tetrahedron Letters, 24(5), 6783-6786. [Link]

-

M. J. Robins, et al. (2003). High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine. Canadian Journal of Chemistry. [Link]

-

C. B. Reese, et al. (1997). Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

- D. R. Rao, et al. (1996). A process for the isomerisation of an N-7 isomer into an N-9 isomer useful in the synthesis of acyclic nucleosides.

-

V. Kumar, et al. (2002). An Improved Process For The Preparation N2 Acetyl 9 (1,3 Diacetoxy 2 - Quick Company. [Link]

-

O. Mitsunobu. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. [Link]

-

B. G. Das, et al. (2020). A convenient route to synthesize N2-(isobutyryl)-9-(carboxymethyl)guanine for aeg-PNA backbone. Nucleosides, Nucleotides & Nucleic Acids. [Link]

-

D. R. Rao, et al. (2001). An improved regiospecific process for synthesis of acyclic nucleosides. European Patent Office (EP 0806425 B1). [Link]

-

Quora. (2014). Why is N7 of guanine so vulnerable to addition via alkylating agents?. Quora. [Link]

-

C. B. Reese, et al. (1997). Protection of the Guanine Residue During Synthesis of 2'-O-Alkylguanosine Derivatives. ResearchGate. [Link]

-

M. H. Caruthers, et al. (2001). Nucleobase protection of deoxyribo- and ribonucleosides. Current Protocols in Nucleic Acid Chemistry. [Link]

-

P. Garner & S. Ramakanth. (1986). A regiocontrolled synthesis of N7- and N9-guanine nucleosides. The Journal of Organic Chemistry. [Link]

- J. C. Martin, et al. (1998). Preparation of N-9 substituted guanine compounds.

-

L. Kovács, et al. (2003). A Regioselective Synthesis of Alkyl 2-(Guanin-9-yl)acetates as PNA Building Blocks from 7-(4-Nitrobenzyl)guanine Derivatives. ResearchGate. [Link]

-

S. K. Singh, et al. (2007). A Process For Preparation Of N2 Acetyl 9 (1,3 Diacetoxy 2 Propoxymethyl) Guanine, An Intermediate Of Ganciclovir. Quick Company. [Link]

- H. J. Müller, et al. (1997). Improved process for producing 9-(2-hydroxyethoxy)-methylguanine (acyclovir).

-

A. Matsuda, et al. (2001). Synthesis of N2-alkylguanosine using Mitsunobu reaction as a key step. Nucleosides, Nucleotides & Nucleic Acids. [Link]

-

J. Boryski & A. Manikowski. (1995). Tautomerism and Regioselectivity in Ribosylation of Guanine. ResearchGate. [Link]

-

L. Kovács, et al. (2009). N-Alkylated Guanine Derivatives. Current Organic Chemistry. [Link]

-

Master Organic Chemistry. Mitsunobu Reaction. Master Organic Chemistry. [Link]

-

W. B. Mattes, et al. (1986). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards. Nucleic Acids Research. [Link]

- G. Pifferi, et al. (1995). A process for the preparation of 9-(2-hydroxy)-ethoxymethyl-guanine.

-

Y. L. Jiang, et al. (2014). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. The Journal of Biological Chemistry. [Link]

-

Wikipedia. Protecting group. Wikipedia. [Link]

- D. R. Rao, et al. (2000). Regiospecific process for synthesis of acyclic nucleosides.

-

P. F. Swann, et al. (1996). Sequence specificity of guanine alkylation and repair. Carcinogenesis. [Link]

Sources

- 1. US5565565A - Preparation of N-9 substituted guanine compounds - Google Patents [patents.google.com]

- 2. "An Improved Process For The Preparation N2 Acetyl 9 (1,3 Diacetoxy 2 [quickcompany.in]

- 3. A Process For Preparation Of N2 Acetyl 9 (1,3 Diacetoxy 2 [quickcompany.in]

- 4. quora.com [quora.com]

- 5. US6043364A - Regiospecific process for synthesis of acyclic nucleosides - Google Patents [patents.google.com]

- 6. Nucleobase protection of deoxyribo- and ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Determination of N9/N7-isomer ratio of alkyl (guaninyl)acetates by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Preparation and Handling of Acyclovir Impurity F Reference Standard Solution

Abstract and Introduction

Acyclovir is a cornerstone antiviral agent widely used in the treatment of infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1][2][3] The control of impurities in the active pharmaceutical ingredient (API) and finished drug products is a critical regulatory requirement to ensure patient safety and drug efficacy.[4] Acyclovir Impurity F, chemically known as N-[9-[(2-hydroxyethoxy)methyl]-6-oxo-6,9-dihydro-1H-purin-2-yl]acetamide, is a specified impurity in major pharmacopeias, including the United States Pharmacopeia (USP).[1][2][5] It is essential to accurately quantify this impurity to ensure that it does not exceed the established safety thresholds.

This application note provides a detailed, field-proven protocol for the preparation of a highly accurate and stable reference standard solution of Acyclovir Impurity F. The causality behind solvent selection, preparation steps, and storage conditions is explained to provide researchers, quality control analysts, and drug development professionals with a robust methodology grounded in established scientific principles and pharmacopeial standards.

Scientific Rationale and Causality